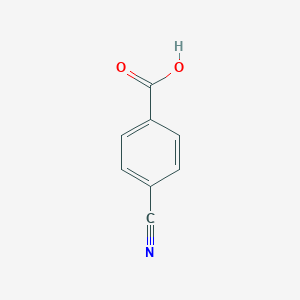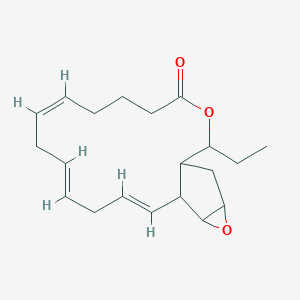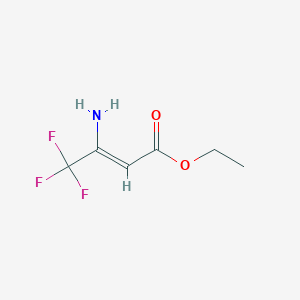
(S)-4-(4-肼基苄基)-2-恶唑烷酮
描述
Synthesis Analysis
The synthesis of “(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone” involves several steps. One method involves the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one with sodium nitrite in the presence of hydrochloric acid. This is followed by the treatment of the diazonium salt with stannous chloride to produce (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one .科学研究应用
抗菌特性:恶唑烷酮是一类合成的抗菌剂,具有独特的细菌蛋白质合成抑制机制。它们对多种临床上重要的人类病原体表现出显着的体外抗菌活性,包括耐甲氧西林金黄色葡萄球菌、粪肠球菌、化脓性链球菌等 (Zurenko 等,1996)。另一项研究发现,某些带有 1,2,3-三唑取代基的恶唑烷酮表现出良好的抗菌特性,对单胺氧化酶 A 的活性降低,表明其安全性得到改善 (Reck 等,2005).
化学合成和改性:恶唑烷酮用作不对称合成中的手性助剂。例如,用恶唑烷酮改性埃文斯助剂可实现更高效的合成工艺 (Hintermann & Seebach, 1998)。此外,还对对映纯 4-取代恶唑烷酮进行了化学开发的研究,证明了它们在大规模生产中的实用性 (Vo 等,2003).
在生物膜抑制中的应用:一项研究表明,5-亚苄基-4-恶唑烷酮可以抑制耐甲氧西林金黄色葡萄球菌的生物膜形成,表明它们具有作为研究细菌生物膜的化学探针的潜力 (Edwards 等,2017).
抗菌药物开发:恶唑烷酮因其在治疗多重耐药革兰氏阳性菌感染中的潜力而受到探索。研究表明,它们对葡萄球菌、链球菌、肠球菌和结核分枝杆菌菌株具有强大的体外和体内活性 (Brickner 等,1996).
细菌中蛋白质合成的抑制:恶唑烷酮通过抑制细菌中蛋白质合成的起始来发挥作用。例如,已知恶唑烷酮类药物利奈唑胺可以抑制细菌翻译系统中起始复合物的形成 (Swaney 等,1998).
新型恶唑烷酮衍生物的合成:已经对恶唑烷酮衍生物的合成进行了研究,以开发潜在的抗菌剂。这包括合成具有各种生物活性的化合物,并确定构效关系 (Devi 等,2013).
恶唑烷酮抗生素的靶标:恶唑烷酮靶向细菌中的核糖体 RNA,特别是干扰蛋白质合成。它们独特结合位点和作用方式使它们区别于其他抗生素 (Matassova 等,1999).
非蛋白氨基酸合成:恶唑烷酮已被用于非蛋白氨基酸的立体选择性合成中,证明了它们在复杂有机合成中的实用性 (Wee & Mcleod, 2003).
属性
IUPAC Name |
(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBEGPKQKEJBN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone in the synthesis of Zolmitriptan?
A1: (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone serves as a crucial precursor in the final step of Zolmitriptan synthesis. It reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal through a Fischer indole synthesis to yield the final Zolmitriptan molecule. [] This reaction forms the characteristic indole ring system present in Zolmitriptan.
Q2: The provided research articles detail two distinct synthetic routes to (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone. Can you highlight the key differences between these approaches?
A2: Both papers utilize distinct starting materials and reaction sequences to arrive at (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.
- Method 1 []: This approach begins with (S)-3-(4-nitrophenyl)-2-amino-1-propanol and involves a series of reactions including cyclization, reduction, and diazotization to ultimately obtain (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.
- Method 2 []: This method utilizes methyl-4-nitro-(L)-phenylalaninate hydrochloride as the starting material. It involves carbamate formation, multiple reduction steps, and a ring closure reaction to synthesize (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



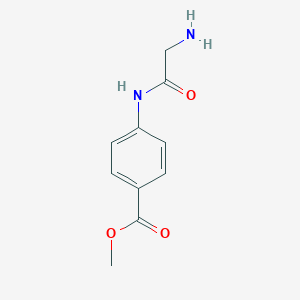


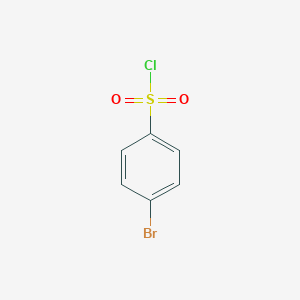
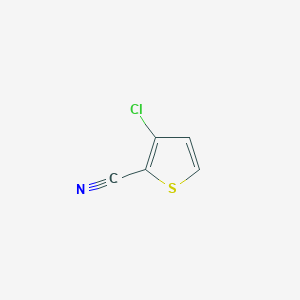

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

